![molecular formula C8H12ClFN2 B12444734 [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride: is a chemical compound with the molecular formula C8H11FN2·HCl. It is a derivative of phenylhydrazine, where the phenyl group is substituted with a fluorine atom at the para position and an ethyl group at the ortho position. This compound is commonly used in various chemical reactions and has applications in pharmaceuticals, agrochemicals, and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to the desired hydrazine derivative. The hydrochloride salt is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride can undergo oxidation reactions to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Azobenzenes, nitroso compounds.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Acts as an intermediate in the preparation of other fluorinated compounds .
Biology:
- Employed in the study of enzyme inhibition and protein modification.
- Used in the synthesis of biologically active molecules .
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders .
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in analytical chemistry for the detection of sugars and aldehydes .
Mechanism of Action
The mechanism of action of [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom enhances the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
- 4-Fluorophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
Uniqueness:
- The presence of the ethyl group at the ortho position and the fluorine atom at the para position makes [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride unique compared to other phenylhydrazine derivatives. This unique structure imparts specific reactivity and selectivity in chemical and biological applications .
Properties
Molecular Formula |
C8H12ClFN2 |
|---|---|
Molecular Weight |
190.64 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11FN2.ClH/c9-8-3-1-7(2-4-8)5-6-11-10;/h1-4,11H,5-6,10H2;1H |
InChI Key |
VWDCYONSOYFPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


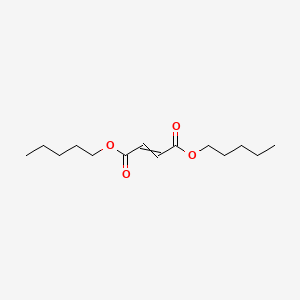
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)
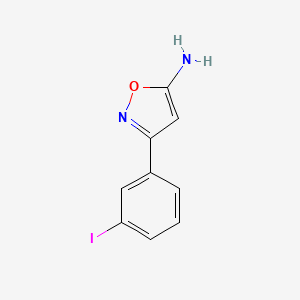
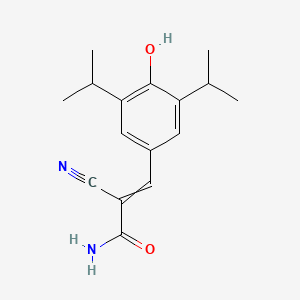
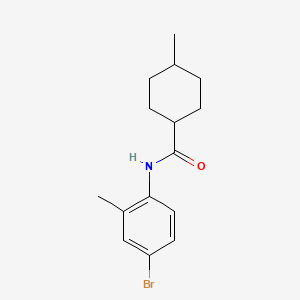
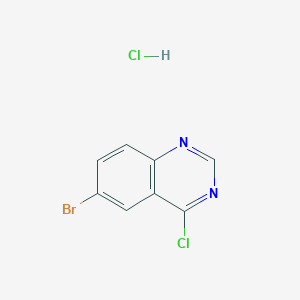
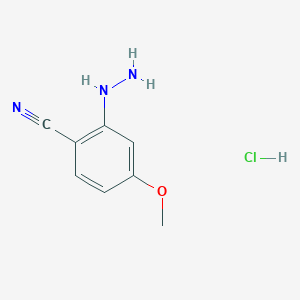

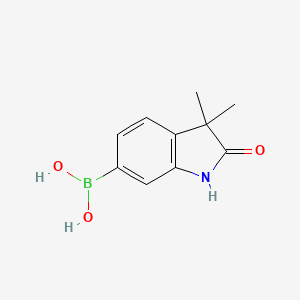
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
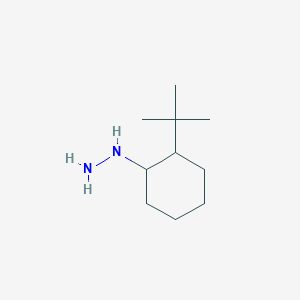
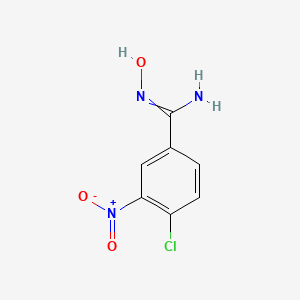
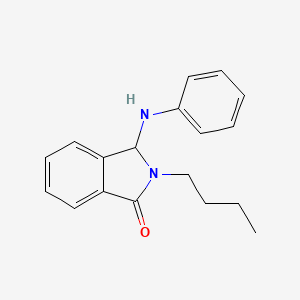
![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
